molecular formula C12H17BFNO4S B1531407 (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704120-89-7

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1531407
CAS RN: 1704120-89-7
M. Wt: 301.15 g/mol
InChI Key: AOCXMMQNKJDARI-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704120-89-7 and Linear Formula: C12H17BFNO4S . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.14 . It is a pale-yellow to yellow-brown solid . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound can serve as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. It’s widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Pharmacological Applications: Piperidine Derivatives

Piperidine derivatives, which include the 4-methylpiperidinyl moiety of this compound, are present in numerous classes of pharmaceuticals . The versatility of piperidine derivatives in drug design stems from their ability to interact with various biological targets, leading to potential treatments for a range of conditions.

Sensing Applications: Diol Recognition

Boronic acids are known for their ability to interact with diols, which makes them suitable for sensing applications . This compound could be used to develop sensors that detect the presence of diols, which are found in sugars and other important biological molecules.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

properties

IUPAC Name

[3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCXMMQNKJDARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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